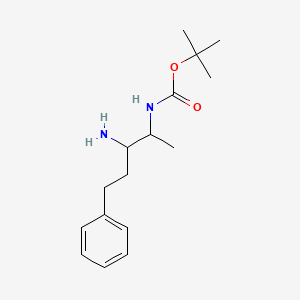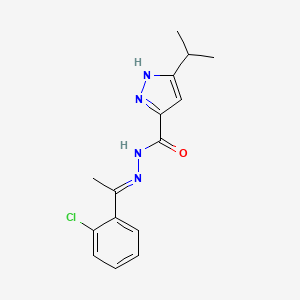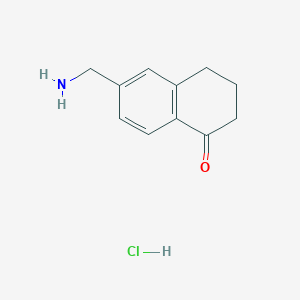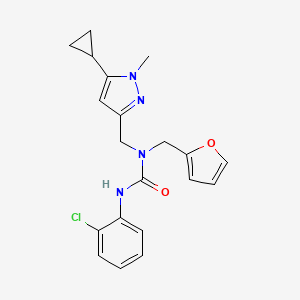
1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide (CPMOD) is an organic compound which is an intermediate in the synthesis of a variety of pharmaceutically active compounds. CPMOD is a versatile building block for the synthesis of a variety of compounds with a wide range of biological and pharmaceutical applications. CPMOD is used in the synthesis of compounds with anti-inflammatory, anti-tumor, antiviral, and antifungal activities. It is also used in the synthesis of compounds with potential applications in the treatment of cancer, AIDS, and other diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
This compound is involved in the synthesis of various heterocyclic compounds with potential biological activities. For instance, it has been used in the creation of new pyrimidines and condensed pyrimidines that exhibit antimicrobial properties. The reaction of related chlorophenyl compounds with different reagents has led to the formation of various derivatives showing promising antimicrobial and antifungal activities (Essam Abdelghani et al., 2017).
Anticonvulsant Properties
Research has also explored the anticonvulsant capabilities of compounds structurally similar to 1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide. Enaminones derived from cyclic beta-dicarbonyl precursors, which were condensed with various amines, have shown potent anticonvulsant activity with minimal neurotoxicity in several models. This highlights the potential therapeutic applications of these compounds in the treatment of seizures (I. Edafiogho et al., 1992).
Heterocyclic Synthesis for Drug Development
The compound is a key starting material in the synthesis of heterocyclic compounds, which are crucial in drug development. For example, it has been used to synthesize novel arylazothiazole disperse dyes containing selenium, which have shown potential as antimicrobial and antitumor agents. This indicates the versatility of such compounds in developing drugs with diverse therapeutic properties (M. Khalifa et al., 2015).
Advanced Materials Development
Beyond pharmacological applications, derivatives of this compound have been utilized in the synthesis of advanced materials. For example, polyamides containing heterocycles and high contents of thioether groups synthesized from related monomers have shown promising optical properties, thermal stability, and mechanical strength, suggesting applications in various industrial sectors (Gang Zhang et al., 2013).
Wirkmechanismus
Target of Action
The primary target of this compound is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness by regulating the activity of histaminergic neurons .
Mode of Action
The compound acts as a high-affinity competitive antagonist and an inverse agonist at the human H3 receptor . It binds to the antagonist binding site of the H3 receptor, located within the transmembrane core just below the extracellular loops . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The compound affects the isoprenoid pathway . It alters the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The compound’s action results in a reduction in the Epworth Sleepiness Scale (ESS) score, indicating its effectiveness in treating refractory sleepiness in patients with narcolepsy . It also increases the mean sleep onset latency . In addition, it has shown to be effective in inhibiting tumor growth in a breast cancer xenograft model .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-4-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-14-12(18)11-10(17)6-7-16(15-11)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXSNRJBZCTKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C=CC1=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B2882940.png)
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2882942.png)


![N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2882945.png)


![3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2882950.png)

![Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2882957.png)



![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2882964.png)